![molecular formula C17H14N4O3S B3215997 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1170258-01-1](/img/structure/B3215997.png)

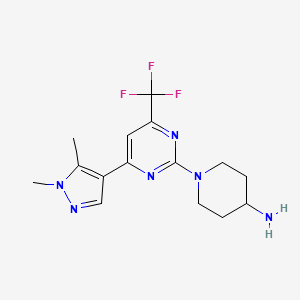

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Vue d'ensemble

Description

The compound “N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a benzo[d]thiazole ring, a pyrazole ring, and a furan ring . The presence of these rings suggests that this compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system within the heterocyclic rings . The electron-donating methoxy group and the electron-withdrawing carboxamide group could contribute to the electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the heterocyclic rings and the functional groups. The benzo[d]thiazole ring and the pyrazole ring are aromatic and might participate in electrophilic substitution reactions . The furan ring, being less aromatic, might undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the heterocyclic rings and the polar functional groups could influence its solubility, melting point, boiling point, and other physical and chemical properties .Applications De Recherche Scientifique

Anti-Cancer Activity

This compound has shown promising results in the field of cancer research. Isoxazole derivatives of this compound have been synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines . They were particularly effective against the Colo205 cell line, with IC50 values ranging from 5.04–13 μM .

Cell Cycle Regulation

The compound has been found to regulate the cell cycle. It induced G2/M cell cycle arrest in Colo205 cells . The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increased tremendously in cells treated with this compound .

Apoptosis Induction

The compound has been found to induce apoptosis, a form of programmed cell death. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .

Chemosensor for Mercury(II) Ions

A benzothiazole azo dye derivative of this compound, known as “BAN”, has been synthesized and used as a chemosensor for the rapid and selective detection of mercury(II) ions in water . The pink-colored chemosensor turns blue when reacted with mercury(II) ions due to the formation of a 2:1 coordination complex .

Detection of Biothiols

The BAN–Hg(II) complex was used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10−7 M . The thiol-containing amino acid preferentially coordinates the mercury ions of the BAN–Hg(II) complex. This causes dissociation of the blue-colored complex and the liberation of the pink-colored BAN dye .

Anti-Inflammatory and Analgesic Activity

While not directly related to the compound , derivatives of benzothiazole, a core structure in the compound, have been developed and screened against anti-inflammatory and analgesic activities . This suggests potential applications of the compound in these areas.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid into inflammatory mediators, thus potentially reducing inflammation .

Result of Action

The inhibition of COX enzymes by this compound can lead to a decrease in the production of inflammatory mediators, potentially resulting in anti-inflammatory effects . The compound has shown promising results in in vitro studies, demonstrating significant inhibition of COX-1 .

Propriétés

IUPAC Name |

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-10-8-15(19-16(22)13-4-3-7-24-13)21(20-10)17-18-12-6-5-11(23-2)9-14(12)25-17/h3-9H,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMRTALWJCAMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

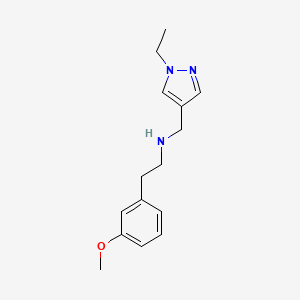

![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3215931.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3215939.png)

![N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3215942.png)

![2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3215953.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3215958.png)

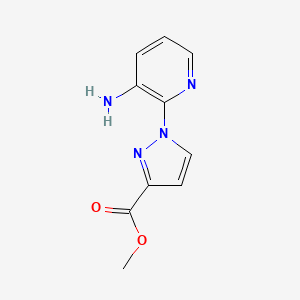

![1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine](/img/structure/B3215978.png)

![2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B3215986.png)

![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216010.png)